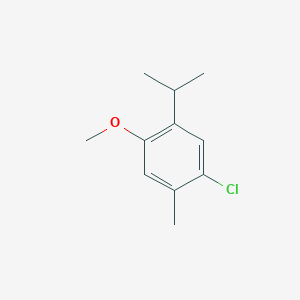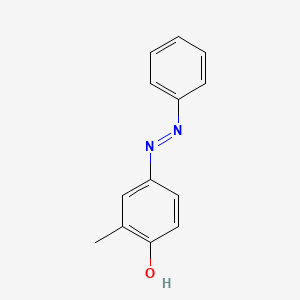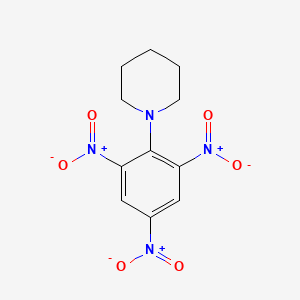![molecular formula C31H23F3N4O4 B11957421 Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 882866-22-0](/img/structure/B11957421.png)
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with the molecular formula C31H23F3N4O4 and a molecular weight of 572.549 g/mol . This compound is known for its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core, a phenyl group, and a trifluoromethyl group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product
Chemical Reactions Analysis
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where trifluoromethyl groups play a crucial role.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence various signaling pathways related to its biological activity .
Comparison with Similar Compounds
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-methyl-1-(4-(3-(trifluoromethyl)anilino)carbonyl)amino)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 3-(2-methoxyphenyl)-7-(3-(trifluoromethyl)anilino)carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 3-(2-thienyl)-7-(3-(trifluoromethyl)anilino)carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique in terms of its potential interactions and applications.
Properties
CAS No. |
882866-22-0 |
|---|---|
Molecular Formula |
C31H23F3N4O4 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
ethyl 3-phenyl-7-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoyl]pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H23F3N4O4/c1-2-42-29(40)24-16-27(38-18-35-25(17-26(24)38)19-8-4-3-5-9-19)28(39)20-10-6-12-22(14-20)36-30(41)37-23-13-7-11-21(15-23)31(32,33)34/h3-18H,2H2,1H3,(H2,36,37,41) |
InChI Key |
SKEYZLNGXQLLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



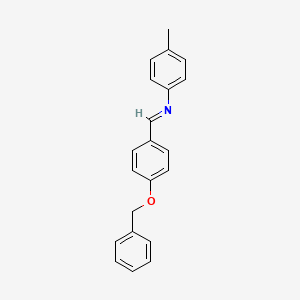
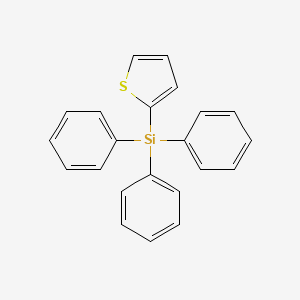
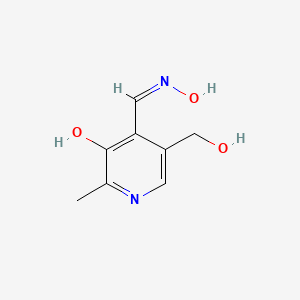
![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
